molecular formula C26H25NO4 B8178304 N-Fmoc-N-(3-phenylpropyl)glycine

N-Fmoc-N-(3-phenylpropyl)glycine

Cat. No.: B8178304
M. Wt: 415.5 g/mol
InChI Key: DSSDEDQVLCTSPM-UHFFFAOYSA-N
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Description

N-Fmoc-N-(3-phenylpropyl)glycine is a chemical compound with the molecular formula C26H25NO4. It is a derivative of glycine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is substituted with a 3-phenylpropyl group. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(3-phenylpropyl)glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the 3-phenylpropyl group. The Fmoc group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The 3-phenylpropyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(3-phenylpropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered side chains.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group can yield phenylpropanoic acid, while reduction can yield phenylpropanol.

Scientific Research Applications

N-Fmoc-N-(3-phenylpropyl)glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. The Fmoc group provides stability during synthesis and can be easily removed to expose the amino group for further reactions.

In biology and medicine, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor-ligand binding. It is also employed in the development of novel therapeutic agents and diagnostic tools.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-phenylpropyl)glycine involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group from unwanted reactions and is later removed under basic conditions to allow for further functionalization. The phenylpropyl group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

N-Fmoc-N-(3-phenylpropyl)glycine is unique due to its specific combination of the Fmoc protecting group and the phenylpropyl side chain. Similar compounds include:

    N-Fmoc-glycine: Lacks the phenylpropyl group, making it less hydrophobic and less bulky.

    N-Fmoc-N-(2-phenylethyl)glycine: Has a shorter side chain, which may affect its reactivity and binding properties.

    N-Boc-N-(3-phenylpropyl)glycine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions rather than basic conditions.

These comparisons highlight the unique properties of this compound, making it a valuable compound in peptide synthesis and other scientific research applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(3-phenylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)17-27(16-8-11-19-9-2-1-3-10-19)26(30)31-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,9-10,12-15,24H,8,11,16-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSDEDQVLCTSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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